molecular formula C25H32BrN3O B12765892 1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(1-phenylcyclohexyl)-, hydrobromide CAS No. 102505-02-2

1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(1-phenylcyclohexyl)-, hydrobromide

Cat. No.: B12765892
CAS No.: 102505-02-2
M. Wt: 470.4 g/mol
InChI Key: ZDQSRJPWGUJMHQ-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(1-phenylcyclohexyl)-, hydrobromide is a complex organic compound with the molecular formula C25H31N3O. This compound is known for its unique spirocyclic structure, which includes a triazaspirodecane core and phenylcyclohexyl groups. It is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(45)decan-4-one, 1-phenyl-8-(1-phenylcyclohexyl)-, hydrobromide typically involves multiple steps, starting with the formation of the triazaspirodecane coreThe final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods. The process is optimized to ensure high yield and purity, making the compound suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(1-phenylcyclohexyl)-, hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(1-phenylcyclohexyl)-, hydrobromide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(1-phenylcyclohexyl)-, hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(1-phenylcyclohexyl)-, hydrobromide apart from similar compounds is its specific combination of the triazaspirodecane core and phenylcyclohexyl groups. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

102505-02-2

Molecular Formula

C25H32BrN3O

Molecular Weight

470.4 g/mol

IUPAC Name

1-phenyl-8-(1-phenylcyclohexyl)-1,3,8-triazaspiro[4.5]decan-4-one;hydrobromide

InChI

InChI=1S/C25H31N3O.BrH/c29-23-25(28(20-26-23)22-12-6-2-7-13-22)16-18-27(19-17-25)24(14-8-3-9-15-24)21-10-4-1-5-11-21;/h1-2,4-7,10-13H,3,8-9,14-20H2,(H,26,29);1H

InChI Key

ZDQSRJPWGUJMHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5.Br

Origin of Product

United States

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